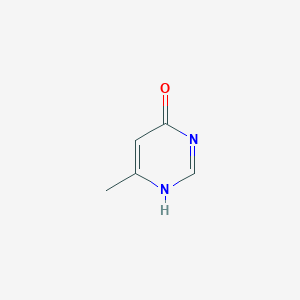

4-Hydroxy-6-methylpyrimidine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4-2-5(8)7-3-6-4/h2-3H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRIUKSRPHFASO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063056 | |

| Record name | 6-Methyl-4(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3524-87-6 | |

| Record name | 6-Methyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(3H)-Pyrimidinone, 6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003524876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-6-methylpyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-6-methylpyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(3H)-Pyrimidinone, 6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methyl-4(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydroxy-6-methylpyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H2Q3DT832 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 4 Hydroxy 6 Methylpyrimidine

Established Synthetic Pathways to 4-Hydroxy-6-methylpyrimidine

Conventional methods for synthesizing the pyrimidine (B1678525) core of this compound often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a guanidine (B92328) derivative. These methods have been foundational in heterocyclic chemistry.

A well-established method for the synthesis of 2-amino-4-hydroxy-6-methylpyrimidine (B160893) involves the condensation of guanidine with an acetoacetic ester under basic conditions. prepchem.comwikipedia.org This reaction, a variation of the classical pyrimidine synthesis, provides a direct route to the pyrimidine core. The acetoacetic ester synthesis is a versatile reaction where ethyl acetoacetate (B1235776) is alkylated at the α-carbon. wikipedia.org For instance, the reaction of ethyl acetoacetate with guanidine carbonate in an alkaline solution has been reported, although with varying yields. prepchem.com Similarly, using guanidine hydrochloride has been shown to improve the yield of 2-amino-4-hydroxy-6-methylpyrimidine. prepchem.com The reaction proceeds through the deprotonation of the dicarbonyl α-carbon by a strong base, followed by nucleophilic substitution. Subsequent heating with aqueous acid leads to hydrolysis and decarboxylation to form a methyl ketone. wikipedia.org

In a specific example, 2-methylmercapto-4-hydroxy-6-methyl-pyrimidine was synthesized by reacting ethyl acetoacetate and S-methylisothiourea sulfate (B86663) in the presence of sodium hydroxide (B78521). The reaction mixture was then acidified with acetic acid to yield the product. prepchem.com

Table 1: Conventional Synthesis of this compound Derivatives

| Reactants | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Guanidine carbonate, Diketene (B1670635) | Alkaline solution | 2-amino-4-hydroxy-6-methylpyrimidine | 14% | prepchem.com |

| Guanidine hydrochloride, Diketene | Alkaline solution | 2-amino-4-hydroxy-6-methylpyrimidine | 28% | prepchem.com |

| Ethyl acetoacetate, S-methylisothiourea sulfate | Sodium hydroxide, Acetic acid | 2-methylmercapto-4-hydroxy-6-methyl-pyrimidine | 96% | prepchem.com |

This table illustrates examples of conventional synthetic routes to this compound derivatives, highlighting the reactants, reagents, and resulting yields.

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis due to their efficiency, reduced waste, and high atom economy. mdpi.com These reactions involve the combination of three or more starting materials in a single pot to form a complex product. rasayanjournal.co.inresearchgate.net Several MCRs have been developed for the synthesis of pyrimidine derivatives. mdpi.comrasayanjournal.co.inresearchgate.net For example, a three-component reaction of phenylglyoxal (B86788) hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one has been used to synthesize a complex pyrimidine derivative. mdpi.com Another approach involves the reaction of aromatic ketones, aldehydes, and ammonium (B1175870) salts under transition-metal-free conditions to form pyrimidines. rsc.org The Biginelli reaction, a classic MCR, efficiently produces dihydropyrimidinones through the reaction of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793). researchgate.net

Green Chemistry Approaches in Pyrimidine Synthesis

In recent years, there has been a significant shift towards the development of environmentally friendly synthetic methods. rasayanjournal.co.innih.gov Green chemistry principles focus on reducing or eliminating the use and generation of hazardous substances. rasayanjournal.co.in For pyrimidine synthesis, this has led to the exploration of alternative energy sources like microwaves and ultrasound. rasayanjournal.co.innih.gov

Microwave-assisted synthesis has become a popular green chemistry technique due to its ability to significantly reduce reaction times, improve yields, and often allow for solvent-free conditions. rasayanjournal.co.inglobalresearchonline.netmdpi.com The rapid heating and energy transfer to the reaction medium contribute to these advantages. mdpi.com

In the synthesis of Schiff bases derived from 2-amino-4-hydroxy-6-methylpyrimidine, microwave irradiation has been shown to be superior to conventional heating. globalresearchonline.net For example, the reaction of salicylaldehyde (B1680747) with 2-amino-4-hydroxy-6-methylpyrimidine under microwave irradiation was completed in 4-5 minutes with a yield of 88-90%, compared to a 3-hour reflux with a 78% yield for the conventional method. globalresearchonline.net Similarly, the synthesis of metal complexes of these Schiff bases also demonstrated the benefits of microwave assistance, with reaction times reduced from 6-10 hours to 7-10 minutes and yields increasing from 60-70% to 77-84%. mdpi.com

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of a Schiff Base from 2-amino-4-hydroxy-6-methylpyrimidine

| Synthesis Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional (Reflux) | 3 hours | 78% | globalresearchonline.net |

| Microwave-Assisted | 4-5 minutes | 88-90% | globalresearchonline.net |

This table compares the reaction time and yield for the synthesis of a Schiff base using conventional heating versus microwave irradiation, demonstrating the efficiency of the microwave-assisted approach.

Ultrasound-assisted synthesis is another green chemistry approach that utilizes the energy of ultrasonic waves to promote chemical reactions. rasayanjournal.co.innih.gov This technique often leads to shorter reaction times and higher yields compared to traditional methods. researchgate.net The phenomenon of acoustic cavitation, the formation, growth, and collapse of bubbles in a liquid, is responsible for the enhanced chemical reactivity. researchgate.net

Ultrasound has been successfully employed in one-pot, three-component tandem reactions to synthesize various pyrimidine derivatives. acs.orgacs.org For instance, the synthesis of functionalized chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6(7H)-ones was achieved using ultrasound irradiation in the presence of sulfamic acid as a catalyst in aqueous ethanol (B145695) at ambient conditions. acs.org This method offers advantages such as high efficiency and the use of an eco-friendly catalyst. acs.org Another example is the ultrasound-promoted synthesis of coumarin-uracil molecular hybrids via a three-component reaction of 4-hydroxycoumarin, aromatic aldehydes, and 6-aminouracils. acs.org Studies comparing ultrasound-assisted synthesis with conventional methods for pyrimidine derivatives have shown that sonochemical reactions can reduce reaction times significantly while achieving equal or greater yields. researchgate.net

Green Chemistry Approaches in Pyrimidine Synthesis

Solvent-Free Reaction Conditions

In recent years, solvent-free reaction conditions have gained prominence as a green chemistry approach to synthesizing heterocyclic compounds, including pyrimidine derivatives. These methods often lead to higher yields, shorter reaction times, and easier purification of products.

One notable solvent-free approach involves the chlorination of hydroxypyrimidines. For instance, the reaction of 2,4-dihydroxy-6-methylpyrimidine with an equimolar amount of phosphorus oxychloride (POCl₃) and pyridine (B92270) as a base, when heated in a sealed reactor, yields 2,4-dichloro-6-methylpyrimidine (B20014) in high yield (85%) and purity (98%). mdpi.com This method is particularly suitable for large-scale preparations. mdpi.com

Another significant solvent-free technique is mechanical grinding, which utilizes mechanochemistry to drive reactions. This method has been successfully employed for the iodination of pyrimidine derivatives. mdpi.comsemanticscholar.orgresearchgate.netnih.gov By grinding a pyrimidine substrate with solid iodine and silver nitrate (B79036), C5-iodinated pyrimidines can be obtained in high yields (70–98%) within a short reaction time (20–30 minutes) without the need for toxic solvents or harsh acidic conditions. mdpi.comsemanticscholar.orgresearchgate.netnih.gov While this specific example does not use this compound, the methodology demonstrates a potent, environmentally friendly strategy applicable to the pyrimidine class. mdpi.comsemanticscholar.orgresearchgate.netnih.gov

Microwave-assisted synthesis under solvent-free conditions also presents a powerful tool for pyrimidine synthesis. For example, a one-pot, four-component reaction of aryl methyl ketones, benzaldehydes, aromatic nitriles, and hydroxylamine (B1172632) under microwave irradiation without any solvent can produce 2,4,6-triarylpyrimidines in good to excellent yields. mdpi.com

Catalytic Methods in Pyrimidine Formation

Catalysis plays a pivotal role in the synthesis of pyrimidines, offering pathways with enhanced efficiency and selectivity. Various catalysts, from simple Lewis acids to complex organometallic compounds, have been employed.

Copper-catalyzed reactions have proven to be a powerful tool for constructing pyrimidine rings. mdpi.com For instance, Cu(II) triflate can efficiently catalyze the synthesis of 2,4-disubstituted or 2,4,6-trisubstituted pyrimidines from propargyl alcohols and amidines. mdpi.com Another copper-catalyzed method involves the reaction of terminal alkynes, carbon dioxide, and amidine hydrochloride to form 2,6-disubstituted pyrimidones. mdpi.com

Zinc chloride (ZnCl₂) has been utilized as a catalyst in a three-component coupling reaction to synthesize 4,5-disubstituted pyrimidine derivatives. This reaction involves functionalized enamines (or methyl ketones), triethyl orthoformate, and ammonium acetate, proceeding in a single step under relatively mild conditions. organic-chemistry.org

Lewis acids like ytterbium chloride (YbCl₃) have been used under solvent-free conditions to yield pyrimidine derivatives. bu.edu.eg Similarly, samarium chloride has been used to catalyze the cyclization of β-formyl enamides with urea under microwave irradiation. rsc.org

More advanced catalytic systems include pincer complexes. An iridium-pincer complex (PN₅P-Ir) has been shown to be highly efficient in the multicomponent synthesis of pyrimidines from amidines and different alcohols. rsc.org

The following table summarizes various catalytic methods for pyrimidine synthesis:

Table 1: Catalytic Methods in Pyrimidine Synthesis| Catalyst | Reactants | Product Type | Key Features |

|---|---|---|---|

| Cu(II) triflate | Propargyl alcohols, amidine | 2,4-disubstituted or 2,4,6-trisubstituted pyrimidines | Efficient synthesis. mdpi.com |

| Copper | Terminal alkynes, CO₂, amidine hydrochloride | 2,6-disubstituted pyrimidones | Three-component reaction. mdpi.com |

| ZnCl₂ | Enamines/methyl ketones, triethyl orthoformate, ammonium acetate | 4,5-disubstituted pyrimidines | One-step, mild conditions. organic-chemistry.org |

| YbCl₃ | Not specified | Pyrimidine derivative | Solvent-free conditions. bu.edu.eg |

| Samarium chloride | β-formyl enamides, urea | Substituted pyrimidines | Microwave-assisted cyclization. rsc.org |

| PN₅P-Ir pincer complex | Amidines, alcohols | Substituted pyrimidines | Sustainable multicomponent synthesis. rsc.org |

Mechanical Grinding Techniques

Mechanical grinding, a form of mechanochemistry, offers a solvent-free and often more environmentally friendly alternative to traditional solution-phase synthesis. This technique involves the use of mechanical force, such as grinding in a mortar and pestle or using a high-speed vibration mill, to initiate and sustain chemical reactions in the solid state. mdpi.comsemanticscholar.orgresearchgate.net

A prime example of the application of mechanical grinding in pyrimidine chemistry is the iodination of pyrimidine derivatives. mdpi.comsemanticscholar.orgresearchgate.net This method avoids the use of toxic reagents and harsh acidic conditions typically associated with electrophilic iodination. mdpi.comsemanticscholar.orgnih.gov The reaction is performed by grinding the pyrimidine substrate with solid iodine (I₂) and silver nitrate (AgNO₃), which acts as an electrophilic iodinating reagent. mdpi.comsemanticscholar.org This solid-state reaction is advantageous due to its short reaction times (typically 20-30 minutes), simple setup, and high product yields (ranging from 70-98%). mdpi.comsemanticscholar.orgnih.gov

The process can be carried out using either a simple mortar and pestle or a more sophisticated high-speed vibration mixer mill. mdpi.comsemanticscholar.orgresearchgate.net The mechanical action facilitates the intimate mixing of the solid reactants and provides the energy required for the reaction to proceed. mdpi.comsemanticscholar.org This technique has been successfully applied to the C5-iodination of various pyrimidines, highlighting its potential as a green and efficient synthetic tool. mdpi.comsemanticscholar.orgresearchgate.net

Derivatization Strategies and Functionalization of the Pyrimidine Nucleus

The functional groups on the this compound ring, particularly the hydroxyl group, provide reactive sites for further chemical modifications. These derivatization strategies are essential for creating a diverse library of compounds with tailored properties.

Reactions Involving the Hydroxyl Group

The hydroxyl group at the 4-position of the pyrimidine ring is a key site for functionalization, allowing for a variety of chemical transformations.

The hydroxyl group of pyrimidine derivatives can be oxidized to yield the corresponding oxo derivatives. For instance, the oxidation of 2-amino-4-hydroxy-6-methylpyrimidine can lead to the formation of 2-amino-4-oxo-6-methylpyrimidine. Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂).

In a related context, the oxidation of 3,4-dihydropyrimidin-2(1H)-ones to their corresponding pyrimidine derivatives has been achieved using ceric sulfate tetrahydrate. rjpbcs.com This oxidative dehydrogenation is significant as it forms the core pyrimidin-2(1H)-one structure. rjpbcs.com The dye-sensitized photooxidation of 2-amino-4-hydroxy-6-methylpyrimidine has also been studied, indicating that the 4-hydroxy group plays a crucial role in the photooxidative process. researchgate.net The formation of the tautomeric 4-oxo form can influence the reactivity towards singlet molecular oxygen. researchgate.net

Alkylation of the hydroxyl group on the pyrimidine ring is a common strategy to introduce various substituents. However, a challenge in the alkylation of hydroxypyrimidines is the potential for reaction at either the oxygen or nitrogen atoms. Chemoselective O-alkylation is often desired.

A protocol for the fast and high-yielding O-alkylation of pyrimidin-2(1H)-ones has been developed using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines as the alkylating agents, resulting in yields of 70-98%. nih.gov Another approach involves the alkylation of methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate with n-butyl iodide in the presence of sodium hydride, which can lead to both mono- and dialkylated products at the N1 and N3 positions. rsc.org

For the synthesis of N1-alkylpyrimidines, a heterogeneous catalyst, ammonium sulfate coated Hydro-Thermal-Carbone (AS@HTC), has been used effectively in Hilbert-Johnson type reactions. ias.ac.in This method provides excellent selectivity and yields of 80-90%. ias.ac.in The reaction of 2-methylthio-4-thioxopyrimidines with ethyl bromoacetate (B1195939) in the presence of potassium carbonate leads to S-alkylation, demonstrating the reactivity of other functional groups that can be present on the pyrimidine ring. bu.edu.eg

The following table details examples of alkylation reactions on pyrimidine derivatives:

Table 2: Alkylation Reactions of Pyrimidine Derivatives| Pyrimidine Substrate | Alkylating Agent | Catalyst/Base | Product Type | Yield |

|---|---|---|---|---|

| Pyrimidin-2(1H)-ones | 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines | Not specified | O-alkylated pyrimidines | 70-98% nih.gov |

| Methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate | n-butyl iodide | Sodium hydride | N-alkylated products | Not specified rsc.org |

| Pyrimidines | Not specified | AS@HTC | N1-alkylpyrimidines | 80-90% ias.ac.in |

| 2-Methylthio-4-thioxopyrimidines | Ethyl bromoacetate | Potassium carbonate | S-alkylated products | Not specified bu.edu.eg |

Oxidation Reactions

Reactions at the Methyl Group

The methyl group at the C6 position of the this compound ring is a site for various chemical modifications. Although less reactive than other positions on the ring, it can undergo reactions such as oxidation and halogenation under specific conditions. These transformations are crucial for introducing further functionalization. For instance, oxidation can convert the methyl group into a carboxylic acid, providing a new point for amide or ester linkages. Halogenation of the methyl group can create a reactive site for subsequent nucleophilic substitution reactions.

Electrophilic Substitution Reactions

The pyrimidine ring is generally electron-deficient, which makes electrophilic substitution reactions challenging. semanticscholar.orgscialert.net However, the presence of the electron-donating hydroxyl group at the C4 position and the methyl group at the C6 position activates the C5 position towards electrophilic attack.

Iodination at the C5 position of pyrimidine derivatives is a significant transformation as the resulting iodinated compounds serve as important intermediates for further functionalization through cross-coupling reactions. nih.gov For pyrimidines, direct iodination can be achieved using molecular iodine in the presence of an oxidizing agent or under solvent-free mechanochemical conditions with nitrate salts. nih.gov This method is considered environmentally friendly and efficient for producing C5-iodo pyrimidines. nih.gov The introduction of an iodine atom at this position is a key step in the synthesis of various biologically active molecules and functional materials. nih.govmdpi.com

Nucleophilic Substitution Reactions

The hydroxyl group at the C4 position of this compound can be converted into a better leaving group, such as a chloro group, to facilitate nucleophilic substitution reactions. This is a common strategy to introduce a variety of nucleophiles at this position. For example, treatment with phosphoryl chloride (POCl₃) can transform the hydroxyl group into a chlorine atom, yielding 4-chloro-6-methylpyrimidine. This chlorinated intermediate is highly reactive towards nucleophiles like amines, thiols, and alkoxides, allowing for the synthesis of a diverse library of 4-substituted-6-methylpyrimidine derivatives. bu.edu.eg

Condensation Reactions with Carbonyl Compounds

The this compound scaffold can participate in condensation reactions, particularly when it contains an amino group. While the parent compound does not have a primary amino group, its derivatives, such as 2-amino-4-hydroxy-6-methylpyrimidine, readily undergo condensation with various carbonyl compounds.

Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an aldehyde or a ketone. researchgate.netresearchgate.net In the context of pyrimidines, 2-amino-4-hydroxy-6-methylpyrimidine is a common precursor for Schiff base formation. globalresearchonline.netsdiarticle5.comsdiarticle5.comjournalsarjnp.com The reaction typically involves refluxing the amino-pyrimidine with a suitable aldehyde or ketone in a solvent like ethanol, sometimes with a catalytic amount of acid. researchgate.netglobalresearchonline.netsdiarticle5.comsdiarticle5.com These reactions can also be facilitated by microwave irradiation, which often leads to shorter reaction times and higher yields. globalresearchonline.net The resulting Schiff bases are valuable ligands in coordination chemistry and have been investigated for their biological activities. globalresearchonline.netsdiarticle5.comjournalsarjnp.com

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 2-amino-4-hydroxy-6-methylpyrimidine | Salicylaldehyde | Schiff Base | globalresearchonline.net |

| 2-amino-4-hydroxy-6-methylpyrimidine | 2-hydroxy-1-naphthaldehyde | Schiff Base | sdiarticle5.comsdiarticle5.com |

| 2-amino-4-hydroxy-6-methylpyrimidine | 2-Hydroxy-5-chlorobenzaldehyde | Schiff Base | journalsarjnp.com |

Cycloaddition Reactions Leading to Fused Pyrimidine Systems

Cycloaddition reactions are powerful tools for the construction of complex heterocyclic systems. Pyrimidine derivatives, including those based on the this compound core, can act as dienophiles or heterodienes in [4+2] cycloaddition reactions, leading to the formation of fused pyrimidine systems like pyrimido[4,5-d]pyrimidines. rsc.org These reactions often involve the condensation of an activated pyrimidine with a suitable dienophile. For instance, the reaction of a 6-aminouracil (B15529) derivative (structurally related to this compound) with glyoxylate (B1226380) imines can yield hexahydropyrimido[4,5-d]pyrimidine carboxylates. rsc.org Such fused heterocyclic systems are of significant interest in medicinal chemistry due to their diverse pharmacological properties.

Synthesis of Tetrazole Analogs

Formation of Thiocarbamides

Thiocarbamide (thiourea) derivatives of this compound can be readily synthesized. The process involves the direct condensation of 2-amino-4-hydroxy-6-methylpyrimidine with various alkyl or aryl isothiocyanates (R-N=C=S). tsijournals.comsemanticscholar.orgasianpubs.org The reaction is typically carried out in a suitable solvent medium such as acetone, ethanol, or a mixture of both. tsijournals.comsemanticscholar.org This reaction yields 1-(4-hydroxy-6-methylpyrimidino)-3-substituted thiocarbamides, where the substituent is derived from the isothiocyanate used. tsijournals.com

Table 1: Synthesis of Heterocyclic Derivatives from a Common Schiff Base Intermediate

| Derivative Type | Key Reagent | Reference |

|---|---|---|

| Beta-Lactam | Chloroacetyl chloride | researchgate.net |

| Imidazolidine | Glycine or Alanine | researchgate.netresearchgate.net |

| Oxazepine | Phthalic, Maleic, or Succinic Anhydride (B1165640) | researchgate.netresearchgate.net |

| Thiazolidine | Thioglycolic Acid | researchgate.netresearchgate.net |

| Tetrazole | Sodium Azide | researchgate.netresearchgate.net |

Table 2: Synthesis of Substituted Thiocarbamides

| Isothiocyanate Reagent | Resulting Thiocarbamide Product | Reference |

|---|---|---|

| Phenylisothiocyanate | 1-(4-hydroxy-6-methylpyrimidino)-3-phenylthiocarbamide | semanticscholar.orgasianpubs.org |

| Methylisothiocyanate | 1-(4-hydroxy-6-methylpyrimidino)-3-methyl-thiocarbamide | tsijournals.comasianpubs.org |

| p-Chlorophenylisothiocyanate | 1-(4-hydroxy-6-methylpyrimidino)-3-p-chloro-phenyl-thiocarbamide | tsijournals.com |

| p-Tolylisothiocyanate | 1-(4-hydroxy-6-methylpyrimidino)-3-p-tolyl-thiocarbamide | tsijournals.com |

| t-Butylisothiocyanate | 1-(4-hydroxy-6-methylpyrimidino)-3-t-butyl-thiocarbamide | tsijournals.com |

Formation of Organic Salts and Co-crystals

This compound and its derivatives are capable of forming organic salts and co-crystals, which can alter the physicochemical properties of the parent molecules without changing their chemical identity. This is particularly relevant in the pharmaceutical industry for improving properties like solubility and stability.

Co-crystals of diclofenac (B195802), a non-steroidal anti-inflammatory drug with poor aqueous solubility, have been successfully synthesized with various pyrimidine derivatives, including 2-amino-4,6-dimethylpyrimidine. researchgate.net The formation of these co-crystals is often driven by hydrogen bonding between the carboxylic acid of the drug and the aromatic nitrogen atoms of the pyrimidine. researchgate.net In the co-crystal of diclofenac and 2-amino-4,6-dimethylpyrimidine, the components are present in a 1:1 stoichiometry and form a discrete tetrameric motif connected by four hydrogen bonds. researchgate.net

The formation of a proton transfer complex, or organic salt, has been reported between 2-amino-4-hydroxy-6-methylpyrimidine (AHMP) and salicylic (B10762653) acid (SA). kyushu-u.ac.jp This complex was synthesized and its crystal structure was determined by single-crystal X-ray diffraction, confirming the transfer of a proton. kyushu-u.ac.jp The rule of thumb for salt versus co-crystal formation is the ΔpKa value [ΔpKa = pKa(base) - pKa(acid)]. A ΔpKa greater than 2 generally favors salt formation. cdnsciencepub.com

Furthermore, 2-amino-4-hydroxy-6-methylpyrimidine has been used to synthesize new Schiff base ligands, which in turn form complexes with metal ions like Co(II) and Zn(II). evitachem.comsmolecule.com For example, a Schiff base was formed by the condensation of 2-amino-4-hydroxy-6-methylpyrimidine with 2-hydroxy-5-chlorobenzaldehyde. evitachem.com These studies demonstrate the utility of the pyrimidine scaffold in supramolecular chemistry and crystal engineering. kyushu-u.ac.jp

Reaction Mechanism Elucidation

Mechanistic Pathways of Derivatization Reactions

The derivatization of this compound proceeds through several mechanistic pathways, largely influenced by its tautomeric nature and the presence of multiple reactive sites. The molecule exists in a tautomeric equilibrium between the 4-hydroxy and the 4-oxo (pyrimidinone) forms, which affects its reactivity. acs.org

Condensation Reactions: The synthesis of the pyrimidine ring itself often involves the condensation of a 1,3-dicarbonyl compound, like ethyl acetoacetate, with a guanidine or thiourea derivative. This reaction, a variation of the Traube pyrimidine synthesis, is a cornerstone method. The mechanism involves the initial reaction between the amidine/urea and one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the aromatic pyrimidine ring. The use of acid or base catalysis is common to facilitate these steps.

Substitution Reactions: The pyrimidine ring can undergo nucleophilic substitution. For instance, the synthesis of [(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid involves the reaction of the intermediate this compound-2-thiol with bromoacetic acid. The mechanism is a nucleophilic substitution where the deprotonated thiol group acts as the nucleophile, attacking the electrophilic carbon of the bromoacetic acid. vulcanchem.com

Acylation Reactions: The amino group of 2-amino-4-hydroxy-6-methylpyrimidine can be readily acylated. The synthesis of N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide is achieved by reacting the parent amine with acetic anhydride or acetyl chloride. The mechanism follows the standard pathway for nucleophilic acyl substitution, where the amine nitrogen attacks the carbonyl carbon of the anhydride or acid chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide product. libretexts.org

The reactivity is also influenced by the substituents present. For example, a chloro substituent at the 5-position of the phenyl ring in a derivative enhances electrophilic reactivity, while the hydroxy and methyl groups on the pyrimidine ring enable hydrogen bonding and hydrophobic interactions. vulcanchem.com

Studies on Hydroxyl Radical Adducts and Dehydration Reactions

The reactions of hydroxyl radicals (•OH) with pyrimidine derivatives, including 2-amino-4-hydroxy-6-methylpyrimidine (referred to as AHMP in the studies), have been investigated using techniques like pulse radiolysis. These studies are crucial for understanding the mechanisms of radiation damage to DNA components and the photodegradation of pyrimidine-based compounds.

The reaction of •OH with AHMP is very rapid, with second-order rate constants in the order of (2−9) × 10⁹ dm³ mol⁻¹ s⁻¹. The primary reaction pathway involves the addition of the hydroxyl radical to the C(5)=C(6) double bond of the pyrimidine ring, forming radical adducts. Specifically for AHMP at a near-neutral pH of 6, the initial major product is a non-oxidizing C(6)-yl-C(5)-OH radical adduct. This is supported by the low yield of oxidizing radicals observed under these conditions.

A key finding is the base-catalyzed dehydration of these initially formed radical adducts. At higher pH (e.g., pH 10.5), a significant increase in the yield of oxidizing radicals is observed. This is explained by a base-catalyzed conversion of the non-oxidizing C(6)-yl-C(5)-OH adduct into an oxidizing C(5)-yl-C(6)-OH adduct through a dehydration reaction. This transformation is characteristic of pyrimidines that possess a keto or hydroxy group at the C(4) position of the ring.

The presence of the tautomeric 4-oxo form is believed to play a key role in this process. acs.org The dehydration reaction is less prevalent or absent in pyrimidines lacking the C(4)-hydroxy/keto group. The study of these radical reactions and their subsequent transformations provides fundamental insights into the chemical stability and degradation pathways of this compound and related biological molecules.

Table 2: Radical Species in the Reaction of •OH with 2-Amino-4-hydroxy-6-methylpyrimidine

| pH | Predominant Radical Species | Nature | Mechanism | Reference |

|---|---|---|---|---|

| ~6 | C(6)-yl-C(5)-OH adduct | Non-oxidizing | •OH addition to C(5) | |

| >10 | C(5)-yl-C(6)-OH adduct | Oxidizing | Base-catalyzed dehydration of initial adduct |

Advanced Characterization and Spectroscopic Analysis

Spectroscopic Techniques for Structural Elucidation

Detailed ¹H NMR spectral data for 4-Hydroxy-6-methylpyrimidine is not publicly available in the referenced literature. Analysis of closely related derivatives, such as 2-amino-4-hydroxy-6-methylpyrimidine (B160893) and other substituted pyrimidines, shows characteristic signals for the methyl group protons, typically observed as a singlet in the range of δ 2.0–3.5 ppm, and signals for the protons on the pyrimidine (B1678525) ring. researchgate.netresearchgate.net However, the precise chemical shifts are highly sensitive to substitution and solvent conditions.

Specific ¹³C NMR chemical shift assignments for this compound are not detailed in the available search results. In studies of similar pyrimidine structures, the carbon atoms of the pyrimidine ring typically resonate in the region of δ 100–170 ppm. researchgate.netimpactfactor.org For instance, in derivatives of 2-amino-4-hydroxy-6-methylpyrimidine, signals for pyrimidine ring carbons have been noted between 150-160 ppm. The exact positions depend on the electronic environment of each carbon atom within the heterocyclic ring.

FTIR spectroscopy is a powerful tool for identifying the functional groups and vibrational characteristics of the this compound molecule. The spectrum reveals distinct absorption bands corresponding to the stretching and bending vibrations of its specific bonds.

The vibrational modes of the pyrimidine ring provide a structural fingerprint for the molecule. These are complex vibrations involving the stretching and bending of multiple bonds within the ring. Based on studies of related pyrimidine compounds, key ring vibrations can be assigned. asianpubs.org

Table 1: Characteristic Vibrational Modes of the Pyrimidine Ring

| Vibrational Mode | Frequency (cm-1) | Reference |

|---|---|---|

| C–C Stretching | 1581, 1556 | asianpubs.org |

| C–N Stretching | ~1650 - 1400 | asianpubs.org |

| C–C In-plane Bending | 919 | asianpubs.org |

| C–C Out-of-plane Bending | 611 | asianpubs.org |

FTIR analysis confirms the presence of the hydroxyl (-OH) and methyl (-CH₃) functional groups, as well as the inherent bonds of the pyrimidinone structure. The existence of the compound in tautomeric forms (the hydroxy-pyrimidine form and the pyrimidinone form) influences the spectrum, particularly in the regions associated with O-H and C=O stretching. nih.gov

Table 2: FTIR Peak Assignments for Functional Groups in this compound and Related Compounds

| Frequency (cm-1) | Vibrational Assignment | Functional Group | Reference |

|---|---|---|---|

| ~3332 | O–H Stretching | Hydroxyl (-OH) | researchgate.net |

| ~2947 | C–H Stretching | Methyl (-CH₃) | researchgate.netimpactfactor.org |

| ~1589 | C=N Stretching | Pyrimidine Ring | researchgate.netimpactfactor.org |

| ~1250 | C–O–H Stretching | Hydroxyl (-OH) | asianpubs.org |

| ~1190 | C–CH₃ Stretching | Methyl (-CH₃) | asianpubs.org |

Characteristic Vibrational Modes of the Pyrimidine Ring

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that transfers ions from a solution into the gas phase with minimal fragmentation. researchgate.net This method is particularly suitable for polar, thermally labile, and large molecules. nih.gov In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of gas-phase ions that are then analyzed by the mass spectrometer. nih.gov

For this compound, ESI-MS would be expected to produce a strong signal for the protonated molecular ion [M+H]⁺ at an m/z value corresponding to its molecular weight plus the mass of a proton. Given the molecular weight of 110.11 g/mol , the primary ion observed would be at m/z 111.12. The technique's sensitivity allows for quantitative analysis, as the ion signal is proportional to the analyte concentration. nih.gov ESI-MS is often coupled with liquid chromatography to analyze complex mixtures. nih.gov

Electron Impact (EI) is a hard ionization technique where high-energy electrons bombard the sample molecule in the gas phase. acdlabs.com This process imparts significant energy, leading to extensive and reproducible fragmentation. acdlabs.comlibretexts.org The resulting mass spectrum displays a pattern of fragment ions that serves as a molecular fingerprint, aiding in structural identification.

While the molecular ion (M⁺) peak for this compound would be at m/z 110, it may be weak or even absent in an EI spectrum due to the high energy of the ionization process. acdlabs.com The fragmentation of pyrimidine derivatives under EI-MS is characterized by the successive loss of small functional groups and the decomposition of the heterocyclic ring. researchgate.net Studies on related pyrimidinethiones show that fragmentation often involves cleavage of the pyrimidine ring itself. researchgate.net Common losses for substituted pyrimidines can include the elimination of radicals or neutral molecules like HCN, which is a characteristic fragmentation pathway for nitrogen-containing heterocyclic compounds.

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the potent separation capability of high-performance liquid chromatography (HPLC) with the sensitive and selective detection power of mass spectrometry. wikipedia.orgthermofisher.com The LC system separates components of a mixture based on their interactions with a stationary and a mobile phase. thermofisher.com Eluted components are then introduced into the MS, typically via a soft ionization source like ESI, for detection and identification. wikipedia.org

LC-MS is highly effective for analyzing complex biological and environmental samples. wikipedia.org For this compound, an LC-MS method would involve using a reversed-phase HPLC column to separate the compound from a sample matrix. Following separation, the mass spectrometer would detect the compound, likely as the [M+H]⁺ ion at m/z 111.12. This technique is particularly valuable as it can differentiate isomers, which have the same mass but different retention times in the LC column. thermofisher.com LC-MS/MS, a tandem approach, has been successfully used to quantify hydroxylated folate metabolites in human serum, demonstrating its applicability to hydroxylated heterocyclic compounds. bevital.no

Fast Atom Bombardment (FAB) is another soft ionization technique where the sample, dissolved in a non-volatile liquid matrix like glycerol, is bombarded by a high-energy beam of neutral atoms (e.g., Argon or Xenon). umd.edu This causes the sample molecules to be sputtered into the gas phase as ions.

FAB-MS is well-suited for polar and thermally unstable compounds. Research on Schiff bases derived from 2-amino-4-hydroxy-6-methylpyrimidine has utilized FAB-MS to confirm their structure. globalresearchonline.netresearchgate.net In these studies, the FAB mass spectra showed molecular ion peaks (M⁺) that were in good agreement with the calculated empirical formulas, confirming the monomeric nature of the complexes. globalresearchonline.net This indicates that FAB-MS is a viable technique for characterizing this compound and its derivatives, providing clear molecular weight information with minimal fragmentation.

| Technique | Ionization Type | Primary Ion Expected (m/z) | Key Findings |

|---|---|---|---|

| ESI-MS | Soft | [M+H]⁺ at 111.12 | Provides clear molecular weight data with minimal fragmentation. researchgate.netnih.gov |

| EI-MS | Hard | M⁺ at 110.11 (often weak) and fragment ions | Produces a reproducible fragmentation pattern for structural elucidation. acdlabs.comresearchgate.net |

| LC-MS | Soft (typically ESI) | [M+H]⁺ at 111.12 | Combines separation and detection; ideal for complex mixtures. wikipedia.orgthermofisher.com |

| FAB-MS | Soft | M⁺ or [M+H]⁺ | Effective for polar compounds; confirms molecular weight of derivatives. globalresearchonline.netresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS)

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, typically n→π* and π→π* transitions in molecules with unsaturated bonds and heteroatoms. libretexts.org The pyrimidine ring, containing both π-bonds and nitrogen heteroatoms, is a chromophore that absorbs in the UV region.

The extent of conjugation significantly influences the wavelength of maximum absorption (λmax). utoronto.ca While specific λmax data for this compound is not prominently published, related pyrimidine derivatives show characteristic absorptions. For example, a complex derivative exhibited absorption maxima (λmax) in methanol (B129727) at 231 nm, 247 nm, and 298 nm. nih.gov The UV spectrum of a Schiff base derived from 2-amino-4-hydroxy-6-methylpyrimidine showed intra-ligand n→π* and π→π* transitions with absorption bands between 26666 cm⁻¹ (375 nm) and 33898 cm⁻¹ (295 nm). unn.edu.ng Therefore, this compound is expected to absorb strongly in the 200-400 nm UV range. The exact λmax and molar absorptivity (ε) would be determined experimentally and can be influenced by the solvent used.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, oxygen, etc.) in a compound. The experimental percentages are then compared to the theoretical values calculated from the compound's proposed empirical formula to confirm its purity and composition.

For this compound, with the molecular formula C5H6N2O, the theoretical elemental composition can be calculated based on its molecular weight of 110.11 g/mol . nih.gov This technique has been used to affirm the purity of related pyrimidine compounds in research and commercial settings. globalresearchonline.netresearchgate.netsigmaaldrich.com

| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 5 | 60.055 | 54.54% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 5.49% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 25.44% |

| Oxygen | O | 15.999 | 1 | 15.999 | 14.53% |

Crystallographic Studies

No published data is available for this compound.

No published data is available for this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecular systems. For pyrimidine (B1678525) derivatives, these calculations offer a theoretical framework to understand their structure-activity relationships.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of pyrimidine-based compounds due to its balance of accuracy and computational cost. samipubco.com The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed, often with basis sets like 6-311G(d,p) or 6-311++G(d,p), to simulate molecular properties in both gaseous and solvent phases. jcsp.org.pkresearchgate.netbohrium.comnih.gov

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation. For pyrimidine derivatives, DFT calculations are used to determine key structural parameters such as bond lengths and bond angles. nih.govjchemrev.com These theoretically optimized structures are often compared with experimental data from techniques like X-ray crystallography to validate the computational method. researchgate.netresearchgate.net Studies on related pyrimidine structures show a noteworthy agreement between the computed and experimental results, confirming the reliability of DFT methods for predicting the geometry of these heterocyclic systems. researchgate.netjchemrev.com The process involves finding the minimum on the potential energy surface, which corresponds to the most stable structure of the molecule. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Pyrimidine Derivative using DFT/B3LYP.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-N1 | 1.34 Å |

| N1-C6 | 1.33 Å | |

| C6-C5 | 1.40 Å | |

| C5-C4 | 1.39 Å | |

| C4-N3 | 1.33 Å | |

| N3-C2 | 1.34 Å | |

| Bond Angle | N1-C2-N3 | 127.5° |

| C2-N3-C4 | 116.0° | |

| N3-C4-C5 | 122.5° | |

| C4-C5-C6 | 117.0° | |

| C5-C6-N1 | 122.5° | |

| C6-N1-C2 | 114.5° |

Note: These values are representative for a substituted pyrimidine ring and serve for illustrative purposes.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. samipubco.com The HOMO energy (EHOMO) is associated with the electron-donating ability of a molecule, while the LUMO energy (ELUMO) relates to its electron-accepting ability. samipubco.comwuxibiology.com

The energy gap (ΔE = ELUMO – EHOMO) is a significant parameter that provides information about the molecule's stability and reactivity. science.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive because it requires less energy to be excited. nih.gov This analysis is crucial for understanding intramolecular charge transfer processes. researchgate.netresearchgate.net DFT calculations are widely used to compute these orbital energies and predict the electronic absorption spectra of pyrimidine derivatives. jcsp.org.pkresearchgate.net

Table 2: Representative Frontier Molecular Orbital Data for a Pyrimidine Derivative.

| Parameter | Energy (eV) | Implication |

|---|---|---|

| EHOMO | -6.5 eV | Capacity to donate electrons |

| ELUMO | -1.2 eV | Capacity to accept electrons |

| Energy Gap (ΔE) | 5.3 eV | High chemical stability |

Note: Values are illustrative and typical for stable heterocyclic compounds.

Mulliken population analysis is a method used to calculate the partial atomic charges on the individual atoms of a molecule. researchgate.netsemanticscholar.org This analysis provides insight into the charge distribution and helps identify the electrophilic and nucleophilic sites within the molecule, which is fundamental to understanding its chemical behavior and intermolecular interactions. bohrium.com Although Mulliken charges are known to be sensitive to the basis set used, they provide a valuable qualitative picture of the charge landscape. nih.gov The analysis involves partitioning the total electron population among the atoms, offering a view of the electrostatic potential of the molecule. semanticscholar.orgnih.gov

Natural Bond Orbital (NBO) analysis offers a more detailed description of bonding and electronic structure than Mulliken analysis. It investigates charge delocalization, hyperconjugative interactions, and intramolecular charge transfer by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. aip.orgresearchgate.net

Table 3: Illustrative NBO Analysis - Donor-Acceptor Interactions.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π*(C2-N3) | 25.50 |

| LP(1) N3 | π*(C4-C5) | 22.10 |

| π(C5-C6) | π*(C2-N3) | 18.75 |

| σ(C-H) | σ*(N-C) | 5.15 |

Note: LP denotes a lone pair. The data is representative of hyperconjugative interactions in a heterocyclic system.

Semiempirical quantum mechanical methods, such as PM5 (Parameterization Model 5), offer a computationally less expensive alternative to ab initio and DFT methods, making them suitable for very large molecular systems. These methods use parameters derived from experimental data to simplify the complex integrals encountered in Hartree-Fock theory.

The PM5 method represents a significant improvement over its predecessor, PM3, providing better predictions of molecular geometries and atomic charges that are often comparable to those obtained from more rigorous DFT calculations. nih.gov For instance, studies on complex molecules have shown that PM5 can accurately predict the planarity of ring structures and the coordination of central atoms, whereas older semiempirical methods often failed. nih.gov While DFT is generally preferred for its accuracy with smaller molecules, PM5 remains a valuable tool for initial screenings or for studying large biomolecular systems where higher-level calculations are not feasible.

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-amino-4-hydroxy-6-methylpyrimidine (B160893) |

| 4-Hydroxy-6-methylpyrimidine |

| 4-acetamidobenzoic acid |

| Salicylic (B10762653) acid |

| 2,3-pyrazinedicarboxylic acid |

| 2-chloroacetic acid |

| This compound-2-thiol |

| WY-14643 |

| 2-(6-oxo-1,6-dihydropyrimidin-2-ylthio)acetic acid |

| 2-(4-oxo-1,4-dihydropyrimidin-2-ylthio)acetic acid |

Density Functional Theory (DFT) Studies

Mulliken Population Analysis and Atomic Charge Distribution

Molecular Electrostatic Potential (MEP) Studies

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. acs.org The MEP surface of a molecule is color-coded to represent different electrostatic potential values. Typically, red and yellow areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive potential, indicating sites for nucleophilic attack. acs.org

In studies of pyrimidine derivatives, MEP analysis helps to understand plausible sites for interaction. acs.org For compounds similar to this compound, the oxygen and nitrogen atoms are often highlighted as having negative potential, making them likely targets for electrophilic interactions. acs.org The MEP is linked to the electron density and serves as a reliable indicator for predicting electrophilic and nucleophilic reactions, as well as hydrogen bonding interactions. acs.org The three-dimensional MEP maps provide detailed information about the molecule's size, shape, and electrostatic properties.

Theoretical calculations, often performed using Density Functional Theory (DFT) methods like B3LYP with a 6-311++G(d,p) basis set, are employed to generate these maps. Such computational analyses have been applied to various pyrimidine derivatives to investigate their chemical reactivity and physicochemical properties. ijstr.orgscience.gov

Molecular Docking and Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to understand how a small molecule, such as a derivative of this compound, might interact with a protein target.

Studies on related pyrimidine compounds have shown that they can exhibit significant biological activity through enzyme inhibition and protein interactions. The hydroxyl groups on the pyrimidine ring can form hydrogen bonds with target proteins, potentially inhibiting their activity. For instance, derivatives of pyrimidinediones have been screened for their potential to inhibit viral proteins, with docking studies revealing hydrogen bond interactions with key amino acid residues like arginine. nih.gov

In the context of autoimmune diseases and viral infections, molecular docking has been used to screen for compounds that could act as potential therapeutic agents. nih.gov These studies often involve calculating the binding energy and analyzing the interactions between the ligand and the active site of the protein. nih.gov The stability of these interactions can be further validated using molecular dynamics (MD) simulations. nih.gov

Table 1: Examples of Molecular Docking Studies on Pyrimidine Derivatives

| Target Protein | Interacting Compound Type | Key Findings |

| Viral Protein VP40 | Pyrimidine-2,4-dione conformers | Identification of potential inhibitors through hydrogen bonding with Arginine 134. nih.gov |

| Autoimmune-related proteins | Various small molecules | Screening and validation of compounds with stable binding in the catalytic pocket. nih.gov |

| Enzymes | [(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid derivatives | Favorable interactions with target proteins associated with various diseases. |

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the likely biological activities of a compound based on its chemical structure. bmc-rm.org The program analyzes structure-activity relationships from a large database of known biologically active substances to forecast a spectrum of potential pharmacological effects, mechanisms of action, and toxicities for a new compound. bmc-rm.orgbaltijapublishing.lvgenexplain.com

PASS has been utilized to predict the biological action of various heterocyclic compounds. baltijapublishing.lv The predictions are presented as a list of potential activities with a corresponding probability value. This information can guide further experimental studies by highlighting the most promising therapeutic avenues or potential risks. bmc-rm.org The PASS training set is continually updated and includes information on millions of structure-activity pairs, allowing for the prediction of thousands of different biological activities. genexplain.com

For newly synthesized compounds, PASS can provide initial insights into their potential as, for example, enzyme inhibitors, anti-inflammatory agents, or antihypertensive agents, based on structural similarities to compounds with known activities. baltijapublishing.lvgenexplain.com

Photophysical Property Predictions

The photophysical properties of pyrimidine derivatives, such as their absorption and emission of light, are of significant interest for applications in materials science and as fluorescent probes. nih.govacs.org Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict these properties. researchgate.net

Studies on related 6-arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines have shown that their photophysical behavior can be significantly influenced by their molecular structure and environment. nih.gov Some of these compounds are non-emissive due to processes like excited-state intramolecular proton transfer (ESIPT). However, protonation of the pyrimidine ring can block this non-radiative pathway, leading to a significant enhancement in fluorescence. nih.gov

Computational models can predict the maximum absorption and emission wavelengths, which can then be compared with experimental data from UV-Vis and photoluminescence spectroscopy. nih.govresearchgate.net These studies help in understanding the electronic transitions involved and designing molecules with specific optical properties. acs.org The solvent environment can also play a crucial role, with some compounds exhibiting solvatochromism, where the color changes with the polarity of the solvent. acs.org

Basicity and Protonation Studies

The basicity of pyrimidine derivatives and their behavior upon protonation are fundamental aspects of their chemical reactivity. acs.orgnih.govnih.gov These properties are often investigated using UV spectroscopy in acidic media of varying concentrations. acs.org

For 6-hydroxy-2-methylpyrimidine-4(3H)-one, a tautomer of this compound, studies have shown that it undergoes two protonation stages in a sulfuric acid medium. acs.orgnih.govfigshare.com The presence of substituents on the pyrimidine ring significantly influences its basicity. Alkyl groups in the 2-position tend to increase basicity, while electron-withdrawing groups like a nitro group in the 5-position decrease it. acs.orgnih.govfigshare.com

The protonation process can be monitored by observing the changes in the UV absorption spectra as the acidity of the medium increases. acs.org These experimental findings are often supported by computational studies to determine the most likely sites of protonation and the electronic changes that occur within the molecule.

Table 2: Protonation Stages of 4,6-Dihydroxypyrimidine (B14393) Derivatives in Sulfuric Acid

| Compound | Number of Protonation Stages | Influence of Substituents |

| 6-hydroxy-2-methylpyrimidine-4(3H)-one | Two | Methyl group increases basicity. acs.orgnih.govfigshare.com |

| 4,6-dihydroxypyrimidine | Two | Reference compound. acs.orgnih.govfigshare.com |

| 6-hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one | One | Nitro group decreases basicity. acs.orgnih.govfigshare.com |

Charge Transfer Complex Formation

This compound can participate in the formation of charge-transfer complexes, which are molecular assemblies of two or more molecules where a fraction of electronic charge is transferred between the molecular entities. aip.orgaip.orgresearchgate.net The formation and properties of these complexes can be investigated using computational methods like Density Functional Theory (DFT). aip.orgaip.orgresearchgate.net

One study explored the intermolecular interactions between 2-amino-4-hydroxy-6-methylpyrimidine (AHMP) and 2,3-pyrazinedicarboxylic acid (PDCA). aip.orgaip.orgresearchgate.net The calculations, performed at the DFT-B3LYP/6-31G(d,p) level of theory, investigated the formation of a hydrogen-bonded charge transfer (HBCT) complex. aip.orgaip.orgresearchgate.net The study also examined the potential for proton transfer (PT) within the complex by mapping the potential energy surface. aip.orgaip.org

Natural Bond Orbital (NBO) analysis is another computational tool used to understand the interactions within these complexes, providing insights into the stabilization energies. aip.orgaip.org The kinetics of dye-sensitized photooxidation of related pyrimidines also suggest a charge-transfer mediated mechanism. conicet.gov.arresearchgate.net

Advanced Applications and Biological Activity of 4 Hydroxy 6 Methylpyrimidine Derivatives

Medicinal Chemistry and Pharmacological Potential

The pyrimidine (B1678525) nucleus is a fundamental component of nucleic acids, which gives its derivatives a special place in medicinal chemistry. gsconlinepress.com The structural features of 4-hydroxy-6-methylpyrimidine derivatives allow them to interact with various biological targets, leading to a broad spectrum of pharmacological effects, including antimicrobial and anticancer activities. gsconlinepress.com

Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties against a range of pathogenic bacteria and fungi.

Derivatives of this compound have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. For instance, certain Schiff base and β-lactam derivatives have been synthesized and evaluated for their antibacterial efficacy. impactfactor.org One study highlighted that specific β-lactam derivatives exhibited good activity against S. aureus, while a particular Schiff base derivative was effective against E. coli. impactfactor.org

In another study, newly synthesized heterocyclic derivatives, including oxazepine, β-lactam, imidazolidine, thiazolidine, and tetrazole, were tested for their biological activity against these two bacterial strains. researchgate.net The results indicated that several of these compounds displayed significant antibacterial action. researchgate.net For example, compounds derived from the reaction of 2-amino-4-hydroxy-6-methyl pyrimidine showed varied zones of inhibition against S. aureus and E. coli. impactfactor.org

Furthermore, the synthesis of 1-(4-hydroxy-6-methyl-pyrimidino)-3-substituted thiocarbamides has yielded compounds with considerable antibacterial activity. asianpubs.org Specifically, certain derivatives showed effectiveness against S. aureus. asianpubs.org Metal complexes of Schiff bases derived from 2-amino-4-hydroxy-6-methylpyrimidine (B160893) have also been shown to possess good antibacterial activity against E. coli and S. aureus, with the metal complexes often being more potent than the parent Schiff bases. globalresearchonline.net

Below is a data table summarizing the antibacterial activity of selected this compound derivatives.

| Derivative Type | Bacterial Strain | Activity | Reference |

| β-Lactam Derivatives | Staphylococcus aureus | Good | impactfactor.org |

| Schiff Base Derivative | Escherichia coli | Good | impactfactor.org |

| Thiazolidine Derivative | Staphylococcus aureus | Active | researchgate.net |

| Tetrazole Derivative | Escherichia coli | Active | researchgate.net |

| Substituted Thiocarbamides | Staphylococcus aureus | Active | asianpubs.org |

| Cu(II) Schiff Base Complex | Escherichia coli | Good | globalresearchonline.net |

| Cu(II) Schiff Base Complex | Staphylococcus aureus | Good | globalresearchonline.net |

In addition to their antibacterial properties, derivatives of this compound have been evaluated for their antifungal potential. nih.gov A series of novel pyrimidine derivatives were synthesized and tested against fourteen phytopathogenic fungi, with many of the compounds demonstrating fungicidal activities. nih.gov

One study involving 1-(4-hydroxy-6-methyl-pyrimidino)-3-substituted thiocarbamides revealed that some of these compounds exhibit remarkable antifungal activity against Aspergillus niger and Candida albicans. asianpubs.org Similarly, metal complexes of Schiff bases derived from 2-amino-4-hydroxy-6-methylpyrimidine have shown good activity against fungi such as A. niger and C. albicans. globalresearchonline.net The results often indicate that the metal complexes are more effective antimicrobial agents than the Schiff bases alone. globalresearchonline.net

The table below summarizes the antifungal activity of certain this compound derivatives.

| Derivative Type | Fungal Strain | Activity | Reference |

| Substituted Thiocarbamides | Aspergillus niger | Remarkable | asianpubs.org |

| Substituted Thiocarbamides | Candida albicans | Active | asianpubs.org |

| Cu(II) Schiff Base Complex | Aspergillus niger | Good | globalresearchonline.net |

| Cu(II) Schiff Base Complex | Candida albicans | Good | globalresearchonline.net |

The development of anticancer drugs is a crucial area of medicinal chemistry, and pyrimidine derivatives have shown significant promise in this field. gsconlinepress.com Preliminary studies have suggested that compounds derived from this compound may possess anticancer properties. netascientific.com

Derivatives of this compound have been investigated for their cytotoxic effects on various cancer cell lines. Research has shown that pyrimidine-based compounds can exhibit selective cytotoxicity. For instance, a study on novel pyrimidine derivatives reported significant cytotoxicity against human colon cancer cell line HT-29. impactfactor.org

Another investigation into 2-amino-4-hydroxy-6-methylpyrimidine (AHMP) derivatives revealed cytotoxic effects against cancer cell lines such as HeLa and MCF-7. Furthermore, some pyrimidine derivatives have demonstrated potent antiproliferative activity against a panel of cancer cell lines, including those of the lung (A549), liver (HepG2), and lymphoma (U937). mdpi.com One study highlighted a thieno[2,3-d]pyrimidine (B153573) derivative with an IC50 value in the micromolar range against HepG2 and MCF-7 cells. gsconlinepress.com

The table below presents data on the cytotoxic effects of selected pyrimidine derivatives.

| Derivative/Compound | Cancer Cell Line | Activity Metric | Finding | Reference |

| Novel Pyrimidine Derivative (7c) | HT-29 (Colon) | % Control Growth | -54.7 at 40 µg/mL | impactfactor.org |

| 2-Amino-4-hydroxy-6-methylpyrimidine (AHMP) | HeLa, MCF-7 | Cytotoxicity | Induces apoptosis | |

| Pyrido[2,3-d]pyrimidine carboxylate | A549 (Lung) | Cytotoxicity | Potent activity | gsconlinepress.com |

| Thieno[2,3-d]pyrimidine derivative | HepG2 (Liver), MCF-7 (Breast) | IC50 | ~4–10 μM | gsconlinepress.com |

| Pyrimidinyl Dihydroquinoxalinone | Melanoma, Breast, Lung Cancer | Anticancer Potency | Strong | acs.org |

The anticancer activity of this compound derivatives is often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. For example, investigations into AHMP derivatives have shown that they can induce apoptosis through the activation of caspase pathways.

One study on novel pyrimidine derivatives demonstrated that the most promising anticancer compounds triggered apoptosis in HepG2 and Huh-7 cells by significantly activating caspase 3/7. gsconlinepress.com Another compound was found to upregulate the expression of the tumor suppressor protein p53 and induce apoptosis. gsconlinepress.com Furthermore, some pyrimidine derivatives can arrest the cell cycle at different phases, such as G0/G1 or G2/M, which is another mechanism contributing to their anticancer effects. gsconlinepress.com For instance, a newly synthesized aminopyrimidine molecule was shown to have potential anticancer properties by disrupting the G0/G1 cell cycle phase in A549 cancer cells. gsconlinepress.com

The influence on apoptotic pathways is a key area of research for understanding the anticancer potential of these compounds. The ability of these derivatives to interact with and modulate pathways involved in cell cycle regulation and apoptosis underscores their therapeutic promise.

Anticancer Activity

Potential as CDK4/6 Inhibitors

While direct evidence for this compound derivatives as CDK4/6 inhibitors is not extensively detailed in the provided search results, the core pyrimidine structure is a key component in known CDK inhibitors. For instance, the drug Dasatinib, used in cancer therapy, involves a 4,6-dihydroxy-2-methylpyrimidine (B75791) intermediate in its synthesis, highlighting the relevance of this scaffold in developing kinase inhibitors. The structural similarities suggest that with appropriate functionalization, this compound derivatives could be designed to target the ATP-binding pocket of cyclin-dependent kinases like CDK4 and CDK6.

Antiviral Activity

Derivatives of this compound have shown promise as antiviral agents. rsc.org Certain 6-[2-(phosphonomethoxy)alkoxy]pyrimidines, including those derived from 2-amino-4-hydroxypyrimidine, have demonstrated inhibitory effects against a range of viruses such as herpes simplex virus (HSV-1 and HSV-2), varicella-zoster virus (VZV), cytomegalovirus (CMV), and human immunodeficiency virus (HIV-1 and HIV-2). acs.org The antiviral activity is often associated with the introduction of specific side chains that can interact with viral enzymes. For example, 2-substituted-guanidino-4-hydroxy-6-methylpyrimidine derivatives have been synthesized and evaluated for their antiviral properties. kyushu-u.ac.jp Preliminary studies also suggest that hydrazinyl pyrimidine derivatives may possess activity against HIV and other viruses.

Enzyme Inhibition Studies

The this compound core is a valuable scaffold for designing enzyme inhibitors. The structural features of these compounds allow them to interact with the active sites of various enzymes, leading to the modulation of biological pathways.

Derivatives of this compound have been investigated as inhibitors of enzymes involved in nucleic acid metabolism. For example, they have been studied as potential inhibitors of DNA glycosylases, enzymes crucial for DNA repair. google.com The pyrimidine ring can mimic natural nucleobases, allowing these compounds to bind to the active sites of enzymes like uridine (B1682114) phosphorylase and thymidine (B127349) phosphorylase. ijisset.org Additionally, certain pyrimidine derivatives have been designed as inhibitors of HIV reverse transcriptase-associated RNase H, a key enzyme in viral replication. nih.gov

Antioxidant Activity

Several derivatives of this compound have been reported to possess antioxidant properties. rsc.org These compounds can scavenge free radicals, thereby mitigating oxidative stress, which is implicated in various diseases. For instance, certain pyrimidine derivatives derived from chalcones have exhibited significant antioxidant activity, in some cases surpassing that of the standard antioxidant, ascorbic acid. rasayanjournal.co.in The antioxidant potential is often evaluated using assays such as DPPH radical scavenging, nitric oxide scavenging, and superoxide (B77818) radical scavenging. rasayanjournal.co.in The presence of hydroxyl groups on the pyrimidine ring or on substituents can contribute to this activity. nih.gov

Anti-inflammatory Properties

The anti-inflammatory potential of pyrimidine derivatives, including those with a this compound core, is well-documented. rsc.orgsmolecule.com These compounds can inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes. rsc.org For example, certain pyrrolo[2,3-d]pyrimidines have shown significant inhibition of COX-2 activity, with potency comparable to or even exceeding that of ibuprofen. rsc.org The anti-inflammatory effect is often attributed to the specific substitution patterns on the pyrimidine ring. google.com

Other Biological Activities

The structural diversity of this compound derivatives has led to the discovery of a wide array of other biological activities. mdpi.com

CNS-active agents: Pyrimidine derivatives have been explored for their potential as central nervous system (CNS) active agents. google.comgoogle.com

Calcium channel blockers: Certain pyrimidine derivatives have been identified as a new chemotype of calcium channel blockers, showing the ability to relax smooth muscle and block L-type calcium currents. nih.govgoogle.com Lipophilic substituents on the pyrimidine ring appear to be important for this activity. nih.gov

Antidepressants: The pyrimidine scaffold is also found in compounds with potential antidepressant properties. mdpi.comgoogle.com

Antimalarial: Historically, derivatives of this compound were synthesized and investigated for their antimalarial activity. rsc.org More recent studies have continued to explore pyrimidine-based compounds as antimalarial agents, with some showing potent activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. researchgate.netnih.gov

Antileishmanial: Derivatives of this compound have demonstrated potential as antileishmanial agents. nih.gov Some compounds have shown significant, dose-dependent killing of Leishmania donovani promastigotes. nih.gov Molecular modeling studies suggest that these compounds may act by binding to Leishmania donovani topoisomerase 1. nih.gov Other pyrimidine derivatives have also shown inhibitory effects on the growth of Leishmania mexicana. nih.gov

Analgesic: The pyrimidine nucleus is a component of compounds that have been investigated for their analgesic properties. mdpi.commdpi.com

Anticonvulsant: Several studies have focused on the synthesis and evaluation of this compound derivatives as anticonvulsant agents. vulcanchem.commedipol.edu.trnih.govactapharmsci.com For example, N-(5-chloro-2-methylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide showed significant seizure suppression in preclinical models. vulcanchem.com

Antihypertensive: Pyrimidine derivatives have been developed as antihypertensive agents. mdpi.comnih.gov For instance, a series of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives, which contain a pyrimidine core, have demonstrated the ability to reduce blood pressure in spontaneously hypertensive rats. nih.gov

Interactive Data Table of Biological Activities

| Biological Activity | Key Findings | Compound Examples | Citations |

| CDK4/6 Inhibition | The 4,6-dihydroxy-2-methylpyrimidine scaffold is an intermediate in the synthesis of the kinase inhibitor Dasatinib. | Dasatinib intermediate | |

| Antiviral Activity | Inhibition of various viruses including HSV, VZV, CMV, and HIV. | 6-[2-(phosphonomethoxy)alkoxy]pyrimidines, 2-substituted-guanidino-4-hydroxy-6-methylpyrimidines | rsc.orgacs.orgkyushu-u.ac.jp |

| Enzyme Inhibition | Inhibition of nucleic acid-related enzymes like DNA glycosylases and HIV reverse transcriptase-associated RNase H. | 2-Amino-4-hydroxy-6-methylpyrimidine derivatives | google.comijisset.orgnih.gov |

| Antioxidant Activity | Scavenging of free radicals (DPPH, nitric oxide, superoxide). | Pyrimidine derivatives of chalcones | rsc.orgrasayanjournal.co.innih.gov |

| Anti-inflammatory | Inhibition of COX-2 enzyme. | Pyrrolo[2,3-d]pyrimidines | rsc.orgsmolecule.comgoogle.com |